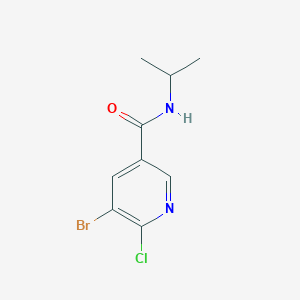

5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide

Description

5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide is a halogenated pyridine derivative characterized by a bromine atom at position 5, a chlorine atom at position 6, and an isopropyl-substituted carboxamide group at position 3 of the pyridine ring.

Properties

IUPAC Name |

5-bromo-6-chloro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)6-3-7(10)8(11)12-4-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLBBEXLLZDFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(N=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide typically involves the halogenation of pyridine derivatives followed by amide formation. One common method involves the bromination and chlorination of pyridine, followed by the introduction of the isopropyl group through a substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimalarial Activity

Research indicates that 5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide exhibits significant inhibitory activity against Plasmodium falciparum Enoyl‐ACP reductase (PfENR), positioning it as a promising candidate for antimalarial drug development. This enzyme is crucial for fatty acid biosynthesis in the malaria parasite, making it an attractive target for therapeutic intervention.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. It has been shown to modulate cellular signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It demonstrates the ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that compounds with similar structural features can disrupt mitotic spindle formation, leading to increased multipolarity in cancer cells and triggering cell death .

Enzyme Inhibition Studies

5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide has been utilized in studies examining its interaction with specific enzymes involved in DNA repair mechanisms. Its ability to inhibit these enzymes suggests potential applications in cancer therapy by enhancing the efficacy of existing treatments .

Synthesis of Novel Derivatives

The compound serves as a versatile building block for synthesizing novel pyridine derivatives through various coupling reactions, such as the Suzuki–Miyaura coupling reaction. This method allows for the creation of complex structures that may exhibit enhanced biological activities .

Liquid Crystal Applications

Recent studies have explored the use of pyridine derivatives, including 5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide, as chiral dopants for liquid crystals. The unique electronic properties conferred by the pyridine ring make these compounds suitable for applications in display technologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Halogenation Patterns

- 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide (CAS: 1864195-42-5): Structure: Differs by replacing the isopropyl group with a cyclopropyl moiety on the carboxamide nitrogen. Molecular Formula: C₉H₈BrClN₂O. Molar Mass: 275.53 g/mol .

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS: 1207625-23-7):

- Structure : Features an iodine atom at position 3 and an amine group at position 2 instead of the carboxamide.

- Molecular Formula : C₅H₄BrClIN₂.

- Key Difference : The iodine atom increases molecular weight (384.36 g/mol) and polarizability, which may enhance halogen bonding interactions in biological targets .

Functional Group Modifications

- 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5):

- Structure : Replaces chlorine at position 6 with a methoxy group and substitutes the carboxamide with an amine.

- Molecular Formula : C₆H₇BrN₂O.

- Key Difference : The methoxy group improves solubility in polar solvents, while the amine group facilitates protonation at physiological pH, altering pharmacokinetics .

Carboxamide Nitrogen Substituent Variations

- 5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine :

- Structure : Substitutes the isopropyl group with a highly electron-withdrawing 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.

- Molecular Formula : C₁₄H₆BrCl₂F₆N₅O₄.

- Key Difference : The nitro and trifluoromethyl groups enhance electrophilicity, likely increasing reactivity in nucleophilic environments. This compound’s larger size (molar mass ~635.5 g/mol) may limit membrane permeability compared to simpler carboxamides .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound* | C₉H₁₁BrClN₂O | ~289.55 | Br (C5), Cl (C6), isopropyl (amide) |

| 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide | C₉H₈BrClN₂O | 275.53 | Cyclopropyl (amide) |

| 5-Bromo-6-methoxypyridin-3-amine | C₆H₇BrN₂O | 217.04 | OMe (C6), NH₂ (C3) |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | C₅H₄BrClIN₂ | 384.36 | I (C3), NH₂ (C2) |

Research Findings and Implications

- Bioactivity : Halogenated pyridines, such as the target compound, often exhibit enhanced binding to enzymes or receptors due to halogen-hydrogen bonding. The isopropyl group may confer lipophilicity, improving blood-brain barrier penetration .

- Synthetic Challenges : Introducing multiple halogens (Br, Cl) requires precise control to avoid regioselectivity issues. Software tools like SHELXL and SIR97 have been critical in resolving crystal structures of such analogs .

- Thermodynamic Stability : Cyclopropyl-substituted analogs (e.g., ) show higher melting points compared to isopropyl derivatives, likely due to increased ring rigidity .

Biological Activity

5-Bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 277.55 g/mol. It features a pyridine ring with bromine and chlorine substituents, an isopropyl group, and a carboxamide functional group. These structural characteristics contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that 5-bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide exhibits notable antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 - 3.08 μM |

| Escherichia coli | 3.0 - 4.5 μM |

| Candida albicans | 1.5 - 3.0 μM |

These MIC values suggest that the compound is more effective than standard antimicrobial agents like norfloxacin and fluconazole in certain contexts .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by modulating specific signaling pathways associated with tumor growth. For instance, it has been noted to affect the COX-2 enzyme activity, which plays a role in inflammation and cancer progression .

The biological activity of 5-bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function. This mechanism is crucial in both antimicrobial and anticancer activities.

- Receptor Modulation : It may influence receptor signaling pathways, thereby altering cellular responses that contribute to disease processes.

Study on Antimicrobial Efficacy

A study conducted by Eldeab et al. (2022) evaluated the antimicrobial efficacy of several pyridine derivatives, including 5-bromo-6-chloro-N-(propan-2-yl)pyridine-3-carboxamide. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Investigation of Anticancer Properties

In another study focusing on cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 μM. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly due to its selective action on cancer cells versus normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.